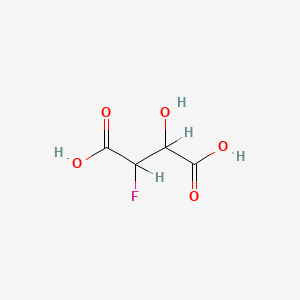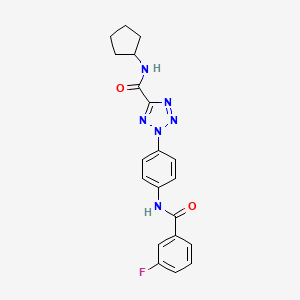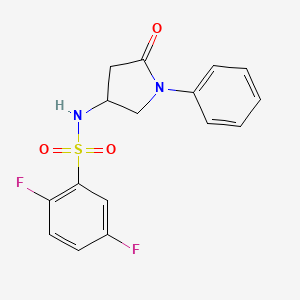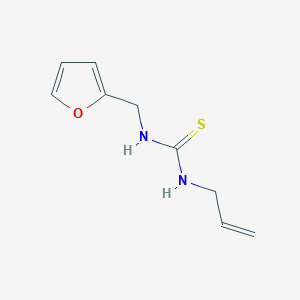
2-氟-3-羟基丁二酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-3-hydroxybutanedioic acid, also known as 2-fluoro-3-hydroxysuccinic acid, is a fluorinated organic compound with the molecular formula C4H5FO5 and a molecular weight of 152.08 g/mol . This compound is characterized by the presence of both a fluorine atom and a hydroxyl group attached to a butanedioic acid backbone.
科学研究应用
2-Fluoro-3-hydroxybutanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound serves as a probe in studying enzyme mechanisms and metabolic pathways involving fluorinated substrates.
Medicine: It is investigated for its potential use in drug development, particularly in designing enzyme inhibitors and metabolic modulators.
Industry: The compound is used in the production of fluorinated materials with unique properties such as increased stability and bioavailability
作用机制
Target of Action
The primary target of 2-Fluoro-3-hydroxybutanedioic acid (FHBA) is bacterial fumarate transport and succinate dehydrogenase . These targets play a crucial role in the citric acid cycle, a key metabolic pathway in cells.
Mode of Action
FHBA acts as a potent inhibitor of its targets. It is an analogue of malate, a compound that is naturally transported into cells. FHBA competes with malate for the uptake system, preventing malate’s transport into the cell . This interaction with its targets leads to changes in the normal functioning of the cell.
Action Environment
The action, efficacy, and stability of FHBA can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the temperature. For instance, FHBA is typically stored at room temperature , suggesting that higher temperatures could potentially degrade the compound and reduce its efficacy.
生化分析
Biochemical Properties
2-Fluoro-3-hydroxybutanedioic acid plays a significant role in biochemical reactions. It interacts with enzymes such as succinate dehydrogenase, inhibiting its function . The nature of these interactions is competitive, as 2-Fluoro-3-hydroxybutanedioic acid competes with malate for the uptake system .
Cellular Effects
The effects of 2-Fluoro-3-hydroxybutanedioic acid on cells and cellular processes are primarily related to its inhibition of succinate dehydrogenase This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, 2-Fluoro-3-hydroxybutanedioic acid exerts its effects through binding interactions with biomolecules such as succinate dehydrogenase . This results in enzyme inhibition, which can lead to changes in gene expression and other cellular processes.
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal storage conditions .
Metabolic Pathways
2-Fluoro-3-hydroxybutanedioic acid is involved in metabolic pathways related to the metabolism of malate . It interacts with enzymes such as succinate dehydrogenase, potentially affecting metabolic flux or metabolite levels .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-3-hydroxybutanedioic acid can be achieved through several methods. One common approach involves the fluorination of 3-hydroxybutanedioic acid using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction typically requires anhydrous conditions and is carried out at low temperatures to prevent decomposition of the product.
Industrial Production Methods
Industrial production of 2-fluoro-3-hydroxybutanedioic acid may involve more scalable methods such as enzymatic synthesis. Enzymatic methods offer the advantage of selectivity and mild reaction conditions. For instance, fluorinase enzymes can be employed to introduce the fluorine atom into the desired position on the butanedioic acid backbone . This method is not only environmentally friendly but also efficient in producing high yields of the target compound.
化学反应分析
Types of Reactions
2-Fluoro-3-hydroxybutanedioic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-fluoro-3-oxobutanedioic acid.
Reduction: The compound can be reduced to form 2-fluoro-3-hydroxybutanediol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
Oxidation: 2-Fluoro-3-oxobutanedioic acid
Reduction: 2-Fluoro-3-hydroxybutanediol
Substitution: Various substituted derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
3-Hydroxybutanedioic acid: Lacks the fluorine atom, resulting in different chemical and biological properties.
2-Fluorobutanedioic acid: Lacks the hydroxyl group, affecting its reactivity and interaction with biological targets.
3-Fluoro-2-hydroxybutanedioic acid: The position of the fluorine and hydroxyl groups is reversed, leading to different stereochemistry and reactivity.
Uniqueness
2-Fluoro-3-hydroxybutanedioic acid is unique due to the specific positioning of the fluorine and hydroxyl groups on the butanedioic acid backbone. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable in various applications .
属性
IUPAC Name |
2-fluoro-3-hydroxybutanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5FO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,(H,7,8)(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJOQIMHGSNFURE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)F)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5FO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
685-65-4 |
Source


|
| Record name | 2-fluoro-3-hydroxybutanedioic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[5-(3,5-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2391157.png)
![2-(3-tosylpropanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2391158.png)
![N-(3-Ethoxyspiro[3.3]heptan-1-yl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide](/img/structure/B2391159.png)
![Tert-butyl 2-[(2-acetamidoethyl)amino]propanoate hydrochloride](/img/structure/B2391160.png)









![2-[(2-hydroxyethyl)sulfanyl]-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2391178.png)
